5-(2-chloro-6-fluorophenyl)-4-hydroxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
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Overview
Description
5-(2-chloro-6-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-6-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step organic reactions. The starting materials often include chlorinated and fluorinated aromatic compounds, pyridine derivatives, and piperazine. The synthesis may involve:
Nucleophilic substitution reactions: to introduce the chloro and fluoro groups.
Cyclization reactions: to form the pyrido[2,3-d]pyrimidine core.
Coupling reactions: to attach the piperazine and pyridine moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:
Catalytic processes: to enhance reaction efficiency.
Continuous flow chemistry: to scale up production.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-chloro-6-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-chloro-6-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: A class of compounds with similar core structures.
Fluorinated aromatic compounds: Compounds with fluorine atoms on aromatic rings.
Piperazine derivatives: Compounds containing the piperazine moiety.
Uniqueness
5-(2-chloro-6-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20ClFN6O2 |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
5-(2-chloro-6-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C22H20ClFN6O2/c23-14-4-3-5-15(24)18(14)13-12-17(31)26-20-19(13)21(32)28-22(27-20)30-10-8-29(9-11-30)16-6-1-2-7-25-16/h1-7,13H,8-12H2,(H2,26,27,28,31,32) |
InChI Key |
HFWOYPMETYDKJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(C(CC(=O)N4)C5=C(C=CC=C5Cl)F)C(=O)N3 |
Origin of Product |
United States |
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